REACTION_CXSMILES
|
[F:1][C:2]1[C:6](=[O:7])S[C:4](=[O:8])[C:3]=1[F:9].FC1(F)SC(=[O:16])C(F)=C1F.FC1(F)SC(F)(F)C(F)=C1F>>[F:1][C:2]1=[C:3]([F:9])[C:4]([O:7][C:6]1=[O:16])=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(SC1=O)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(=C(C(S1)=O)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(=C(C(S1)(F)F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(=C(C(S1)(F)F)F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under reaction conditions less vigorous than
|
Name
|
|
Type
|
product
|
Smiles
|
F/C/1=C(/C(=O)OC1=O)\F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |